N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide
Description
N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentanecarboxamide core with a substituted piperidine and aniline moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-16(22-21(26)17-8-5-6-9-17)14-20(25)24-13-7-12-19(15-24)23-18-10-3-2-4-11-18/h2-4,10-11,16-17,19,23H,5-9,12-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYBFBPAMTHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCC(C1)NC2=CC=CC=C2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and aniline intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common synthetic routes include:
Formation of the Piperidine Intermediate: This step involves the reaction of aniline with a suitable piperidine precursor under acidic or basic conditions.
Coupling Reaction: The piperidine intermediate is then reacted with a cyclopentanecarboxamide derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-anilinopiperidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxid
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
